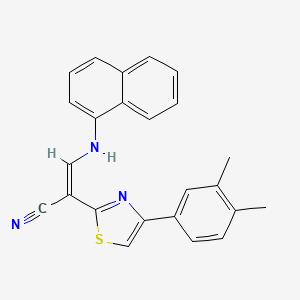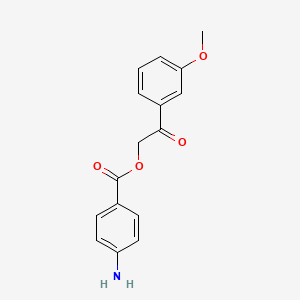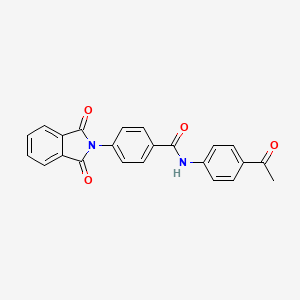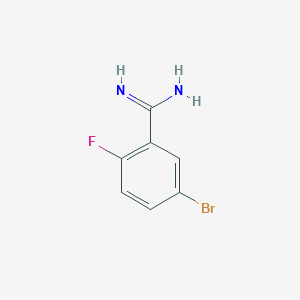![molecular formula C20H23N3O3S3 B2890653 (E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 941946-72-1](/img/structure/B2890653.png)
(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a benzo[d]thiazole ring, and a piperidine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of conjugated pi systems in the thiophene and benzo[d]thiazole rings. These rings also contribute to the compound’s aromaticity, which can affect its chemical reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
A series of compounds, including analogues of the specified chemical, have been evaluated for their potential to inhibit Mycobacterium tuberculosis and other bacterial strains. For instance, compounds designed by molecular hybridization were tested against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promising activity against these pathogens (Jeankumar et al., 2013). Another study focused on the synthesis of pyridine derivatives, revealing considerable antibacterial and antifungal activities (Patel & Agravat, 2007).
Anticancer Activity
Compounds with structural similarity to the specified chemical have shown significant potential in anticancer research. For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives demonstrated in-vitro anticancer activity against human breast cancer cell lines, with some compounds exhibiting better activity than reference drugs like Doxorubicin (Al-Said et al., 2011).
Enzyme Inhibition and Other Biological Activities
Several studies have synthesized and evaluated the biological activities of compounds containing piperidine and thiazole structures, highlighting their potential as enzyme inhibitors and their roles in various biological processes. These activities include inhibition of enzymes critical to the survival of certain pathogens or cancer cells, indicating potential therapeutic applications (Rehman et al., 2018).
Cardiotonic Agents
Research has also explored the synthesis and inotropic activity of compounds related to the specified chemical, specifically targeting cardiac conditions. Some synthesized derivatives showed promising inotropic activity, suggesting potential cardiotonic applications (Nate et al., 1987).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
1-thiophen-2-ylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S3/c1-13-6-7-14(2)18-17(13)22(3)20(28-18)21-19(24)15-8-10-23(11-9-15)29(25,26)16-5-4-12-27-16/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLODWFLXPLCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)
![(E)-ethyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2890574.png)



![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)
![3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2890580.png)
![N-[(3,5-Dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2890582.png)
![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)


